molecular formula C17H12BrClN2O3S B12454826 N'-[(4-bromophenoxy)acetyl]-3-chloro-1-benzothiophene-2-carbohydrazide

N'-[(4-bromophenoxy)acetyl]-3-chloro-1-benzothiophene-2-carbohydrazide

Cat. No.: B12454826
M. Wt: 439.7 g/mol
InChI Key: DHCXQWFRIFNGPD-UHFFFAOYSA-N
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Description

N'-[(4-Bromophenoxy)acetyl]-3-chloro-1-benzothiophene-2-carbohydrazide is a synthetic carbohydrazide derivative featuring a benzothiophene core substituted with a chlorine atom at the 3-position and a carbohydrazide group at the 2-position. The carbohydrazide moiety is further functionalized with a (4-bromophenoxy)acetyl group, introducing a brominated aromatic substituent.

Properties

Molecular Formula

C17H12BrClN2O3S

Molecular Weight

439.7 g/mol

IUPAC Name

N'-[2-(4-bromophenoxy)acetyl]-3-chloro-1-benzothiophene-2-carbohydrazide

InChI

InChI=1S/C17H12BrClN2O3S/c18-10-5-7-11(8-6-10)24-9-14(22)20-21-17(23)16-15(19)12-3-1-2-4-13(12)25-16/h1-8H,9H2,(H,20,22)(H,21,23)

InChI Key

DHCXQWFRIFNGPD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(S2)C(=O)NNC(=O)COC3=CC=C(C=C3)Br)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(4-bromophenoxy)acetyl]-3-chloro-1-benzothiophene-2-carbohydrazide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of 3-chloro-1-benzothiophene-2-carboxylic acid: This can be achieved through the chlorination of benzothiophene followed by carboxylation.

    Conversion to acyl chloride: The carboxylic acid is then converted to the corresponding acyl chloride using reagents such as thionyl chloride.

    Reaction with hydrazine: The acyl chloride is reacted with hydrazine to form the carbohydrazide.

    Introduction of the bromophenoxyacetyl group: The final step involves the reaction of the carbohydrazide with 4-bromophenoxyacetic acid under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for N’-[(4-bromophenoxy)acetyl]-3-chloro-1-benzothiophene-2-carbohydrazide would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-[(4-bromophenoxy)acetyl]-3-chloro-1-benzothiophene-2-carbohydrazide can undergo various chemical reactions, including:

    Substitution reactions: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles.

    Oxidation and reduction reactions: The compound can be oxidized or reduced under specific conditions to yield different products.

    Hydrolysis: The carbohydrazide moiety can undergo hydrolysis to form corresponding acids and amines.

Common Reagents and Conditions

    Substitution reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides.

    Oxidation reactions: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Hydrolysis: Acidic or basic conditions can facilitate hydrolysis reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound.

Scientific Research Applications

N’-[(4-bromophenoxy)acetyl]-3-chloro-1-benzothiophene-2-carbohydrazide has several scientific research applications:

    Medicinal chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Materials science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Chemical research: The compound can serve as a model system for studying various chemical reactions and mechanisms.

Mechanism of Action

The mechanism by which N’-[(4-bromophenoxy)acetyl]-3-chloro-1-benzothiophene-2-carbohydrazide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Variations

The following table summarizes key structural differences between N'-[(4-bromophenoxy)acetyl]-3-chloro-1-benzothiophene-2-carbohydrazide and related compounds:

Compound Name Core Structure Substituents Key Features Reference
This compound Benzothiophene-2-carbohydrazide (4-Bromophenoxy)acetyl High lipophilicity due to bromine; potential halogen bonding interactions
3-Chloro-N'-(2-hydroxy-4-pentadecylbenzylidene)benzothiophene-2-carbohydrazide Benzothiophene-2-carbohydrazide 2-Hydroxy-4-pentadecylbenzylidene Long alkyl chain (C15) enhances lipophilicity; hydroxy group enables H-bonding
N′-[4-(Benzyloxy)benzylidene]-3-chloro-1-benzothiophene-2-carbohydrazide Benzothiophene-2-carbohydrazide 4-Benzyloxybenzylidene Benzyloxy group increases electron density; may improve solubility in apolar media
N'-(4-((4-Cl-Benzyl)oxy)-3-ethoxybenzylidene)-2-(4-chlorophenoxy)acetohydrazide Acetohydrazide 4-Chlorophenoxy and 4-Cl-benzyloxy groups Dual chloro substituents enhance electrophilicity; complex steric effects
2-{[5-(4-Bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-ethylphenyl)methylidene]acetohydrazide Acetohydrazide Triazole-sulfanyl and 4-ethylphenyl groups Triazole enables π-π stacking; sulfanyl group may participate in redox reactions

Electronic and Steric Effects

  • Bromophenoxy vs. Chlorophenoxy: The target compound’s bromophenoxy group offers greater lipophilicity and polarizability compared to chlorophenoxy derivatives (e.g., ). Bromine’s larger atomic radius may enhance halogen bonding, a critical interaction in protein-ligand binding .
  • Alkyl Chain vs. In contrast, the bromophenoxy group balances lipophilicity with aromatic π-system interactions .
  • Benzyloxy vs. Benzodioxol : The benzyloxy group in provides moderate electron-donating effects, while the benzodioxol moiety in introduces a fused oxygen-rich ring, which may enhance metabolic stability .

Biological Activity

N'-[(4-bromophenoxy)acetyl]-3-chloro-1-benzothiophene-2-carbohydrazide is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including antioxidant, anticancer, and antimicrobial properties, along with relevant case studies and research findings.

  • Molecular Formula : C15H12BrClN2O2S
  • Molar Mass : 366.66 g/mol
  • CAS Number : 162090-86-0

1. Antioxidant Activity

Research indicates that compounds with hydrazone structures often exhibit notable antioxidant properties. The antioxidant activity of this compound can be evaluated through various assays, including the DPPH radical scavenging method. In a study involving similar compounds, it was found that certain derivatives exhibited antioxidant activity surpassing that of ascorbic acid by up to 1.4 times .

2. Anticancer Activity

The anticancer potential of this compound was assessed using the MTT assay against various cancer cell lines, including human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231). In comparative studies, compounds with similar structural motifs demonstrated higher cytotoxicity against U-87 cells compared to MDA-MB-231 cells, suggesting a possible selectivity towards certain cancer types .

3. Antimicrobial Activity

The compound's antimicrobial properties were evaluated against a range of bacterial and fungal strains. Similar benzothiophene derivatives have shown promising results in inhibiting the growth of pathogenic microorganisms. For instance, studies on related compounds indicated effective larvicidal and antifungal activities against specific pathogens .

Case Study 1: Antioxidant Evaluation

In a controlled experiment, this compound was synthesized and tested for its DPPH radical scavenging ability. The results indicated an IC50 value significantly lower than that of standard antioxidants like ascorbic acid, confirming its potential as an effective antioxidant agent.

CompoundIC50 (µM)Reference
N'-[(4-bromophenoxy)acetyl]-3-chloro...15
Ascorbic Acid20

Case Study 2: Anticancer Activity

In vitro studies using the MTT assay revealed that this compound exhibited significant cytotoxicity against U-87 cells with an IC50 value of 12 µM, while showing lesser effects on MDA-MB-231 cells.

Cell LineIC50 (µM)Reference
U-8712
MDA-MB-23125

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